N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a morpholinylmethyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- **N’-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C19H20BrN3O2 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrN3O2/c20-18-3-1-2-16(12-18)13-21-22-19(24)17-6-4-15(5-7-17)14-23-8-10-25-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,24)/b21-13+ |
InChI Key |
QVQZDMVNTQXXPN-FYJGNVAPSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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